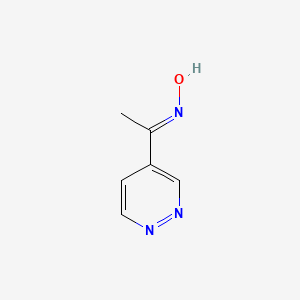

1-(Pyridazin-4-yl)ethanone oxime

Description

Established Synthetic Routes to Pyridazin-4-yl Ketones and Aldehydes

The synthesis of pyridazine (B1198779) derivatives, including pyridazin-4-yl ketones and aldehydes, can be achieved through various cyclization and functionalization strategies. One common approach involves the condensation of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) or its derivatives. chemicalbook.com For instance, the reaction of a suitably substituted 1,4-diketone with hydrazine hydrate (B1144303) can lead to the formation of the pyridazine ring. nih.gov

Another versatile method is the inverse-electron-demand Diels-Alder reaction between s-tetrazines and electron-rich dienophiles, such as silyl (B83357) enol ethers. This strategy allows for the regiocontrolled synthesis of functionalized pyridazines. organic-chemistry.org Furthermore, copper-catalyzed cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org While these methods are general for pyridazine synthesis, specific application to the synthesis of 1-(pyridazin-4-yl)ethanone (B1316963) would require appropriately substituted starting materials.

More specific to the introduction of a ketone at the 4-position, cross-coupling reactions can be employed. For example, a 4-halopyridazine could potentially undergo a coupling reaction with an acetylenic or vinylic species, followed by hydration or oxidation to yield the desired ketone. However, literature specifically detailing the synthesis of 1-(pyridazin-4-yl)ethanone is not abundant, suggesting that this precursor may be prepared through less common or proprietary methods.

Oximation Reactions for the Formation of 1-(Pyridazin-4-yl)ethanone Oxime

The conversion of a carbonyl compound to an oxime is a fundamental transformation in organic chemistry. nih.govijprajournal.com The most widely used method involves the reaction of the ketone or aldehyde with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. researchgate.netnih.gov

The reaction proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the oxime. researchgate.net

The oximation reaction is typically carried out in a suitable solvent, often an alcohol like ethanol, and may be facilitated by the addition of a base to neutralize the acid released from hydroxylamine hydrochloride. orgsyn.org Common bases include sodium hydroxide, sodium carbonate, or organic bases like pyridine (B92270). orgsyn.orgorgsyn.org

Various catalysts have been developed to improve the efficiency and environmental friendliness of oxime synthesis. For instance, metal oxides like Bi2O3 and ZnO have been used as catalysts in solvent-free conditions. nih.govorganic-chemistry.org Additionally, solid-supported catalysts and microwave irradiation have been employed to accelerate the reaction and simplify work-up procedures. nih.gov

Table 1: Comparison of Catalysts in Oxime Synthesis

| Catalyst | Reaction Conditions | Advantages |

| Pyridine | Alcoholic solution, reflux | Traditional method |

| Bi2O3 | Solvent-free, grinding | Environmentally friendly, fast, high yield nih.gov |

| ZnO | Solvent-free, 80°C | Efficient for aldoximes nih.gov |

| KF/ABM | Solvent-free | Eco-friendly, good to excellent yields researchgate.net |

| CuCl2·2H2O | Acetonitrile/water, reflux | Mild, high yields, recoverable catalyst organic-chemistry.org |

This table provides a general overview of catalysts used in oxime synthesis and is not specific to 1-(Pyridazin-4-yl)ethanone oxime.

For unsymmetrical ketones like 1-(pyridazin-4-yl)ethanone, the resulting oxime can exist as a mixture of two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. organic-chemistry.orgresearchgate.net The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of catalysts. researchgate.net In many cases, the thermodynamically more stable (E)-isomer is the major product. organic-chemistry.org

The determination of the specific E/Z configuration is crucial as the biological activity and chemical reactivity of the isomers can differ significantly. nih.gov Techniques such as NMR spectroscopy and X-ray crystallography are used to elucidate the stereochemistry of the oxime. nih.govrsc.org For instance, in the case of 4-acetylpyridine (B144475) oxime, a close structural analog, the (E) and (Z) isomers could be distinguished by their different chemical shifts in the 1H NMR spectrum, and the pure (E)-isomer was obtained through recrystallization. orgsyn.org It is also known that isomerization from the (Z) to the (E) isomer can occur in the presence of acid. mdpi.comgoogle.com

Novel Synthetic Strategies and Methodological Advancements

Recent research in oxime synthesis has focused on developing more sustainable and efficient methods, aligning with the principles of green chemistry and utilizing modern technologies like flow chemistry.

Green chemistry aims to reduce the environmental impact of chemical processes. numberanalytics.com In the context of oxime synthesis, this has led to the development of solvent-free reactions, the use of non-toxic and recyclable catalysts, and energy-efficient methods. nih.govnumberanalytics.com

Solvent-free grinding, where the reactants are simply ground together, has been shown to be a highly effective and environmentally friendly method for preparing oximes in excellent yields. nih.gov The use of natural acid catalysts derived from sources like citrus fruit juice has also been explored as a green alternative. ijprajournal.com Furthermore, reactions in aqueous media or using catalysts that can be easily recovered and reused contribute to the sustainability of oxime synthesis. organic-chemistry.orgnumberanalytics.com

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.org

While specific applications of flow chemistry to the synthesis of 1-(Pyridazin-4-yl)ethanone oxime are not yet reported, the principles are broadly applicable. A flow process could involve pumping a solution of the pyridazinyl ketone and hydroxylamine through a heated reactor packed with a solid-supported catalyst. This would allow for precise control over reaction parameters, potentially leading to higher yields and selectivity, and facilitating a more efficient and safer production process. acs.org

Structure

3D Structure

Properties

IUPAC Name |

N-(1-pyridazin-4-ylethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5(9-10)6-2-3-7-8-4-6/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLVCKCREOIMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CN=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Pyridazin 4 Yl Ethanone Oxime

Derivatization from 1-(Pyridazin-4-yl)ethanone (B1316963) Oxime: Synthetic Transformations

The oxime functional group of 1-(pyridazin-4-yl)ethanone oxime serves as a versatile handle for a variety of synthetic transformations. These modifications can be broadly categorized into rearrangements of the oxime skeleton, functionalization at the oxime moiety itself, and alterations to the pyridazine (B1198779) ring system. Such derivatizations are crucial for developing new compounds with tailored chemical and biological properties.

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. wikipedia.orgchem-station.com This reaction proceeds through the conversion of the oxime hydroxyl group into a good leaving group, followed by a migratory insertion of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgmasterorganicchemistry.com The archetypal example is the conversion of cyclohexanone (B45756) oxime to caprolactam, the precursor to Nylon 6. wikipedia.orgchem-station.com

For 1-(pyridazin-4-yl)ethanone oxime, the Beckmann rearrangement would be expected to yield N-(pyridazin-4-yl)acetamide. The reaction is typically catalyzed by strong acids like sulfuric acid, polyphosphoric acid, or hydrochloric acid in acetic anhydride. wikipedia.orglibretexts.org The choice of catalyst and reaction conditions can be critical to avoid competing reactions like the Beckmann fragmentation. wikipedia.org

The mechanism involves protonation of the oxime oxygen, followed by migration of the pyridazin-4-yl group to the nitrogen with concomitant loss of water. The resulting nitrilium ion is then trapped by water to afford the amide after tautomerization. masterorganicchemistry.com The migratory aptitude generally follows the order: aryl, alkenyl > tertiary alkyl > secondary alkyl > primary alkyl. chem-station.com

It is important to note that the stereochemistry of the oxime is crucial, as the migrating group is the one positioned anti to the hydroxyl group. wikipedia.org While ketoximes like 1-(pyridazin-4-yl)ethanone oxime generally exhibit stereospecific rearrangement, isomerization of the oxime E/Z configuration can occur under acidic conditions, potentially leading to a mixture of products. chem-station.com

Table 1: Reagents for Beckmann Rearrangement

| Reagent | Description | Reference |

|---|---|---|

| Sulfuric Acid | A common and strong acid catalyst for the rearrangement. | wikipedia.org |

| Polyphosphoric Acid | Another effective acidic catalyst. | wikipedia.org |

| Tosyl Chloride | Used to convert the hydroxyl group into a better leaving group. | wikipedia.org |

| Thionyl Chloride | Also facilitates the rearrangement by activating the hydroxyl group. | wikipedia.org |

| Phosphorus Pentachloride | A classic reagent for promoting the Beckmann rearrangement. | wikipedia.org |

| Cyanuric Chloride/Zinc Chloride | A catalytic system for the rearrangement. chem-station.com | chem-station.com |

The oxygen and nitrogen atoms of the oxime group in 1-(pyridazin-4-yl)ethanone oxime are nucleophilic and can be readily functionalized.

O-Alkylation: The oxygen atom of the oxime can be alkylated to form oxime ethers. This is typically achieved by treating the oxime with an alkyl halide in the presence of a base. nih.gov This derivatization is useful for introducing a variety of alkyl groups, which can modulate the compound's properties.

Esterification: Oxime esters are commonly prepared by reacting the oxime with an acyl halide or anhydride. researchgate.netncsu.edu These esters are valuable synthetic intermediates. For instance, they can be reduced to form amines or participate in cyclization reactions. researchgate.netnih.gov The esterification of various acetophenone (B1666503) oximes with terephthaloyl chloride has been reported to yield bridged terphthaloyl oxime esters. arpgweb.com

Carbamoylation: O-carbamoyl oximes can be synthesized by reacting the oxime with an isocyanate. researchgate.net This reaction adds a carbamoyl (B1232498) group to the oxime oxygen, a moiety found in some biologically active molecules.

Sulfonyl Oximes: The reaction of an oxime with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), yields a sulfonyl oxime. orgsyn.org These derivatives are known to be good leaving groups and can be used to facilitate reactions like the Beckmann rearrangement under milder conditions.

Table 2: Examples of Functionalization at the Oxime Moiety

| Functionalization | Reagent Example | Product Type | Reference |

|---|---|---|---|

| O-Alkylation | Alkyl Halide | Oxime Ether | nih.gov |

| Esterification | Acyl Halide/Anhydride | Oxime Ester | researchgate.netncsu.edu |

| Carbamoylation | Isocyanate | O-Carbamoyl Oxime | researchgate.net |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonyl Oxime | orgsyn.org |

The pyridazine ring of 1-(pyridazin-4-yl)ethanone oxime can also be a site for further chemical modification. The nitrogen atoms in the pyridazine ring influence its reactivity, making it susceptible to various transformations.

Research has shown that pyridazine derivatives can undergo reactions to form fused heterocyclic systems. For example, chloropyridazine derivatives, which can be synthesized from pyridazinones, react with hydrazine (B178648) hydrate (B1144303) to form hydrazinylpyridazines. These intermediates can then be cyclized with various reagents to produce fused systems like pyridazinotriazines. nih.gov

Furthermore, pyridazinethione derivatives can be used as precursors for the synthesis of pyridazino[3,4-b] masterorganicchemistry.comchemsynthesis.comthiazines. nih.gov These fused systems are of interest due to their potential biological activities. The specific modifications on the pyridazine ring of 1-(pyridazin-4-yl)ethanone oxime would depend on the desired target structure and the reactivity of the pyridazine nucleus in this particular scaffold.

Chemical Reactivity and Reaction Mechanisms of 1 Pyridazin 4 Yl Ethanone Oxime

Reactions Involving the Oxime Functional Group

The oxime group (-C(CH₃)=NOH) is a versatile functional group capable of undergoing a variety of transformations, including hydrolysis, reduction, and reactions involving the cleavage of the N-O bond.

Hydrolysis and Reductive Transformations

Hydrolysis: Oximes can be converted back to their parent carbonyl compounds and hydroxylamine (B1172632) through hydrolysis, typically by heating in the presence of an inorganic acid. wikipedia.org This reaction is reversible and its stability towards hydrolysis is significantly greater than that of analogous hydrazones. wikipedia.org For 1-(Pyridazin-4-yl)ethanone (B1316963) oxime, acidic hydrolysis would yield 1-(Pyridazin-4-yl)ethanone and hydroxylamine. The general mechanism involves protonation of the oxime nitrogen, followed by nucleophilic attack by water and subsequent elimination of hydroxylamine. Various reagents have been developed for deoximation under mild conditions, including oxidative methods. For instance, N-bromophthalimide (NBPI) in acetone (B3395972) under microwave irradiation has been used for the efficient and selective cleavage of oximes to their corresponding carbonyls. scielo.br

Reductive Transformations: The reduction of oximes is a common method for the synthesis of primary amines. Reagents such as sodium metal, catalytic hydrogenation, or metal hydrides can be employed for this transformation. wikipedia.org The reduction of 1-(Pyridazin-4-yl)ethanone oxime would produce 1-(Pyridazin-4-yl)ethanamine. The choice of reducing agent is crucial; for example, pyridine-borane is a selective reagent that reduces oximes to hydroxylamines without affecting other functional groups like esters or nitriles. oup.com

| Transformation | Reagent/Condition | Product |

| Hydrolysis | Heating with inorganic acid (e.g., H₃O⁺) | 1-(Pyridazin-4-yl)ethanone |

| Reduction to Amine | H₂/Catalyst (e.g., Ni, Pd), NaBH₄, LiAlH₄ | 1-(Pyridazin-4-yl)ethanamine |

| Reduction to Hydroxylamine | Pyridine-borane | N-[1-(Pyridazin-4-yl)ethyl]hydroxylamine |

N-O Bond Cleavage Reactions

The N-O bond in oximes is relatively weak (average bond energy of ~57 kcal/mol) and susceptible to cleavage, a property that has been widely exploited in the synthesis of nitrogen-containing heterocycles. mdpi.comdoaj.org This cleavage can be initiated by transition metals, radical initiators, or photoredox catalysts, often leading to the formation of iminyl radicals. mdpi.comdoaj.orgnsf.gov These reactive intermediates can then participate in various cyclization and coupling reactions.

For instance, copper-catalyzed systems have been developed for the synthesis of pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes. acs.org In such reactions, the copper catalyst facilitates the reductive cleavage of the N-O bond to generate a nucleophilic enamide intermediate, which then undergoes condensation and subsequent oxidation to form the pyridine (B92270) ring. acs.org Similarly, transition-metal-free methods using reagents like ammonium (B1175870) iodide (NH₄I) can also promote the N-O bond cleavage of oxime acetates for the synthesis of polysubstituted pyridines. acs.orgrsc.org While not specifically documented for 1-(Pyridazin-4-yl)ethanone oxime, its O-acyl or O-sulfonyl derivatives would be expected to undergo similar N-O bond cleavage reactions, providing a potential route to more complex pyridazine-containing structures.

Nucleophilic and Electrophilic Additions to the Oxime

The C=N double bond of the oxime group is susceptible to additions, although it is generally less reactive than a carbonyl C=O bond. Nucleophilic addition to the carbon atom is possible, especially when the oxime is activated. Electrophilic attack can occur at either the nitrogen or oxygen atom. The oxime oxygen, with its lone pairs, can act as a nucleophile, reacting with electrophiles like alkyl or acyl halides to form oxime ethers and esters, respectively. The synthesis of p-pyridinyl oxime carbamates via the reaction of pyridinyl oximes with isocyanates is an example of the nucleophilic character of the oxime oxygen. nih.gov

Reactivity of the Pyridazine (B1198779) Core in 1-(Pyridazin-4-yl)ethanone Oxime

The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly influences its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. taylorfrancis.comscribd.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridazine ring is difficult. The two nitrogen atoms strongly deactivate the ring towards electrophiles, much more so than in pyridine. taylorfrancis.comgcwgandhinagar.com Furthermore, the acidic conditions often used for EAS reactions (e.g., nitration, sulfonation) lead to the protonation of the basic ring nitrogens, creating a pyridazinium cation which is even more deactivated. gcwgandhinagar.com

Nucleophilic Attack on the Pyridazine Ring

The electron-deficient nature of the pyridazine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAᵣ). scribd.com Nucleophiles preferentially attack the carbon atoms that are ortho and para to the ring nitrogens, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comyoutube.com In 4-substituted pyridazines, the positions susceptible to nucleophilic attack are C-3, C-5, and C-6.

Mechanistic Insights into Key Reactions

Understanding the mechanisms of reactions involving 1-(Pyridazin-4-yl)ethanone oxime is crucial for controlling reaction outcomes and designing synthetic pathways. The following sections delve into the kinetic, thermodynamic, and catalytic aspects of its key transformations.

Kinetic investigations reveal a saturation effect at approximately pH 7, which suggests the accumulation of the carbinolamine intermediate, making its dehydration the slow step. researchgate.net The Brønsted exponent (α) for the general acid-catalyzed dehydration of the carbinolamine formed from 4-pyridinecarboxaldehyde (B46228) N-oxide was found to be 0.66, which is consistent with a rate-determining dehydration step. researchgate.net

Table 1: Kinetic Data for the Formation of 4-Pyridinecarboxaldehyde N-Oxide Oxime

| Parameter | Value | Conditions |

|---|---|---|

| Brønsted exponent (α) | 0.66 | General acid catalysis |

This data is for a related compound, 4-pyridinecarboxaldehyde N-oxide, and serves as an illustrative example of the kinetic behavior of oxime formation in pyridine derivatives. researchgate.net

Solvents and catalysts play a pivotal role in directing the reaction pathways of oximes. The choice of solvent can influence reaction rates and, in some cases, the product distribution by stabilizing transition states or intermediates. For instance, in the photochemical isomerization of pyridazine N-oxide derivatives, dichloromethane (B109758) has been used as a solvent. researchgate.net

Catalysts are instrumental in many reactions of oximes. For example, the synthesis of pyridines from α,β-unsaturated oximes and alkynes is efficiently catalyzed by rhodium(III) complexes. nih.govrsc.org The use of different ligands on the rhodium catalyst, such as Cp* and Cpt, can lead to complementary regioselectivity in the resulting pyridine products. nih.govrsc.org In these reactions, a base such as potassium carbonate is often required, and solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can be employed. nih.gov

The hydrogenation of oximes to primary amines is a common transformation that often utilizes heterogeneous catalysts. Noble metals like palladium and platinum, as well as non-noble metals such as Raney nickel, are effective for this reduction. mdpi.com The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, sometimes leading to the formation of secondary amines or hydroxylamines. mdpi.com For instance, the hydrogenation of 2-indanone (B58226) oxime over a Pd/C catalyst in the presence of acid yields the corresponding primary amine, while using a Pt/C catalyst under similar conditions favors the formation of the hydroxylamine. mdpi.com Aniline and its derivatives, such as m-phenylenediamine, have been shown to be effective catalysts for oxime ligation reactions under physiological conditions. nih.gov

Table 2: Catalysts and Conditions for Reactions Involving Oximes

| Reaction | Catalyst | Solvent | Key Features |

|---|---|---|---|

| Pyridine Synthesis | [RhCptCl2]2 / K2CO3 | 2,2,2-Trifluoroethanol | High yield and regioselectivity. nih.govrsc.org |

| Oxime Hydrogenation | Pd/C | Acetic Acid/Sulfuric Acid | Selective formation of primary amines. mdpi.com |

| Oxime Hydrogenation | Pt/C | Acetic Acid/Sulfuric Acid | Favors formation of hydroxylamines. mdpi.com |

Chemical Stability and Degradation Pathways (Excluding Safety)

The stability of 1-(Pyridazin-4-yl)ethanone oxime is influenced by external factors such as light and heat. Understanding its degradation pathways is important for its storage and handling.

Pyridazine derivatives can undergo various photochemical transformations. The irradiation of pyridazine N-oxides, for example, can lead to isomerization and rearrangement products. researchgate.netwur.nldntb.gov.ua Upon irradiation, 3,6-diphenylpyridazine (B189494) N-oxide yields 3-benzoyl-5-phenylpyrazole as the main product. researchgate.net The proposed mechanism involves an electrocyclic ring closure to form an azaprefulvene isomer, followed by sigmatropic shifts. researchgate.net Another pathway involves the formation of a diazoketone intermediate which can then cyclize to form the pyrazole (B372694) product. researchgate.net

While direct photochemical studies on 1-(Pyridazin-4-yl)ethanone oxime are not extensively documented, the oxime functionality itself can be photolabile. Oxime esters, for instance, can undergo light-induced N-O bond homolysis to generate reactive radicals capable of cleaving DNA. researchgate.net It is plausible that direct irradiation of 1-(Pyridazin-4-yl)ethanone oxime could lead to geometric isomerization (E/Z) or more complex rearrangements and fragmentations, influenced by the electronic properties of the pyridazine ring.

The thermal stability of heterocyclic compounds is a critical parameter. Thermal analysis of 7-(4'-pyridyl)-indolizine derivatives, which also contain a pyridyl moiety, shows a multi-stage degradation process under a nitrogen atmosphere. uaic.ro The initial stage is characterized by a small mass loss with a strong endothermic effect, followed by a more complex second stage involving significant mass loss. uaic.ro

For oximes, thermal decomposition can lead to various products. For instance, under GC-MS conditions, some fluoroalkyl-containing 1,2,3-propanetrione 2-oximes have been observed to partially decompose to 2-aryl(hetaryl)-2-oxoethanenitriles. researchgate.net The thermal stability of these oximes was determined using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.net

While a specific thermal decomposition profile for 1-(Pyridazin-4-yl)ethanone oxime is not available, it is expected that upon heating, it would undergo decomposition, potentially involving the cleavage of the N-O bond of the oxime and fragmentation of the pyridazine ring. The high nitrogen content in pyridazine derivatives can sometimes lead to energetic decomposition, as seen in compounds like 6-azidotetrazolo[1,5-b]pyridazine, which has been reported to be explosive. acs.org However, the thermal stability of 1-(Pyridazin-4-yl)ethanone oxime would need to be experimentally determined to ascertain its specific decomposition pathway and temperature ranges.

Coordination Chemistry and Metal Complexes of 1 Pyridazin 4 Yl Ethanone Oxime

Ligand Design Principles for Pyridazinyl Oximes and Analogues

Pyridyl oximes, with the general formula (py)C(R)NOH, are notable for their ability to act as versatile ligands in coordination chemistry. researchgate.net The nitrogen atoms in both the pyridyl group and the oxime group allow for the formation of stable complexes with a variety of metal ions. The anions of these ligands are particularly effective for creating polynuclear complexes and coordination polymers. researchgate.net

The design of these ligands often involves considering the position of the nitrogen atom on the pyridine (B92270) ring (2-, 3-, or 4-position), as this can influence the chelation efficiency and the resulting geometry of the metal complex. For instance, the 4-pyridyl substitution in 1-(Pyridin-4-yl)ethanone oxime can lead to different coordination modes compared to its 2-pyridyl analogue due to steric factors and altered electron distribution. The oxime group itself is a key component, as it can both donate and accept hydrogen bonds, making it a valuable building block in supramolecular chemistry. nih.gov This hydrogen bonding capability, combined with the coordination potential of the pyridyl nitrogen, allows for the construction of extended supramolecular structures. nih.gov

Synthesis and Characterization of Metal-Oxime Complexes

The synthesis of metal-oxime complexes typically involves the reaction of a metal salt with the pyridazinyl oxime ligand in a suitable solvent. nih.gov Characterization of the resulting complexes is then carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metals (e.g., Ni, Cu, Fe)

Transition metal complexes of pyridyl oximes have been extensively studied. researchgate.net These complexes are often formed by reacting the ligand with a transition metal salt, such as those of nickel(II), copper(II), and iron(II), in an alcoholic medium. nih.govjchemlett.com The resulting complexes can exhibit various geometries, including tetrahedral and square planar, depending on the metal ion and the specific ligand used. nih.gov For example, copper(II) complexes with pyridyl oximes have been shown to adopt distorted square-pyramidal geometries. nih.gov The characterization of these complexes typically involves techniques such as FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements. nih.govresearchgate.net

Here is a table summarizing some transition metal complexes of pyridyl oxime analogues:

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Cu(II) | 1-(pyridin-2-yl)ethanone oxime | Distorted square-pyramidal | nih.gov |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Fe(II) | Substituted pyridone acid dyes | Not specified | jchemlett.com |

Complexes with Main Group Elements

While the coordination chemistry of pyridazinyl oximes with transition metals is well-documented, their complexation with main group elements is also an area of interest. For instance, complexes with tin(II) have been synthesized and characterized. nih.gov The synthesis follows a similar procedure to that of transition metal complexes, involving the reaction of the ligand with a main group element salt in an appropriate solvent. nih.gov Characterization techniques like elemental analysis, FT-IR, and NMR spectroscopy are employed to elucidate the structure of these complexes. nih.gov

Supramolecular Assembly via Coordination Bonds

The ability of pyridazinyl oximes to form supramolecular structures is a significant aspect of their coordination chemistry. nih.gov The oxime group's capacity for hydrogen bonding, in conjunction with the coordination of the pyridyl nitrogen to a metal center, facilitates the assembly of extended networks. nih.govnih.gov These interactions can lead to the formation of one-dimensional, two-dimensional, or even three-dimensional supramolecular architectures. nih.govnih.gov The resulting structures are stabilized by a combination of coordination bonds and intermolecular forces like hydrogen bonding. nih.gov

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms in metal complexes of pyridazinyl oximes is crucial for understanding their properties and reactivity. X-ray crystallography is a powerful technique for determining these structures.

X-ray Crystallography of Coordinated Structures

Below is a table with crystallographic data for an analogue of 1-(Pyridazin-4-yl)ethanone (B1316963) oxime:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Dipyridin-2-ylmethanone oxime | C₁₁H₉N₃O | Monoclinic | P2₁/c | 8.8811 | 10.6362 | 11.2050 | 109.085 | najah.edu |

Computational Chemistry and Theoretical Investigations of 1 Pyridazin 4 Yl Ethanone Oxime

Electronic Structure Calculations (DFT, ab initio)

Electronic structure calculations are fundamental to modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to model the geometric and electronic properties of heterocyclic compounds, including oxime derivatives. biointerfaceresearch.comresearchgate.net DFT has become particularly popular for its balance of computational cost and accuracy in predicting a wide array of molecular properties, such as molecular structures, vibrational frequencies, and reaction pathways. researchgate.netnanobioletters.com Common approaches involve optimizing the molecule's geometry using DFT functionals like B3LYP or PBE1PBE with basis sets such as 6-311++G(d,p) or 6-31+G*. biointerfaceresearch.comresearchgate.net

Ab initio methods, while often more computationally intensive, provide highly accurate results and are considered a benchmark for other computational techniques. mdpi.com The self-consistent-charge density-functional tight-binding (SCC-DFTB) method, an approximation of DFT, offers a faster alternative for large systems while maintaining reasonable accuracy for structural and electronic properties. mdpi.com For 1-(Pyridazin-4-yl)ethanone (B1316963) oxime, these calculations can elucidate the ground-state electronic structure, providing a foundational understanding of its intrinsic characteristics. nanobioletters.com

Molecular Orbitals and Electron Density Distribution

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. biointerfaceresearch.com DFT calculations are used to determine the energies and spatial distributions of these orbitals.

HOMO: Represents the ability to donate an electron. For 1-(Pyridazin-4-yl)ethanone oxime, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the pyridazine (B1198779) ring and the oxime group, indicating these are likely sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. The LUMO is typically distributed over the electron-deficient regions, highlighting potential sites for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. biointerfaceresearch.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. biointerfaceresearch.com

Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions, offering deeper insights into the stability derived from electron density sharing between orbitals. biointerfaceresearch.com

Below is an interactive table showing typical quantum chemical parameters that can be derived from DFT calculations for a molecule like 1-(Pyridazin-4-yl)ethanone oxime, based on studies of similar compounds. biointerfaceresearch.com

| Parameter | Symbol | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-filled orbital; relates to ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; relates to electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. |

| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule (≈ -EHOMO). |

| Electron Affinity | EA | The energy released when an electron is added to the molecule (≈ -ELUMO). |

| Electronegativity | χ | The ability of an atom to attract shared electrons (≈ -(EHOMO + ELUMO)/2). |

| Global Hardness | η | Resistance to change in electron distribution (≈ (ELUMO - EHOMO)/2). |

| Global Softness | S | The reciprocal of global hardness (1/η); indicates high polarizability. |

Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are three-dimensional maps of the electron density of a molecule, which are invaluable for predicting its reactive behavior. nanobioletters.com The MEP illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) and is a reliable guide to the sites of electrophilic and nucleophilic attack. researchgate.netnanobioletters.com

The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. For 1-(Pyridazin-4-yl)ethanone oxime, these would be expected around the pyridazine nitrogen atoms and the oxime oxygen. nanobioletters.com

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack and are typically found around hydrogen atoms, particularly the acidic proton of the oxime group. nanobioletters.com

Green: Regions of neutral or near-zero potential.

By analyzing the MEP, one can predict how the molecule will interact with other reagents, substrates, or biological receptors. rsc.org

Conformational Analysis and Tautomerism (Keto-Oxime Tautomerism)

The flexibility of 1-(Pyridazin-4-yl)ethanone oxime allows for different spatial arrangements, or conformations, due to rotation around its single bonds. Computational methods can be used to perform a systematic search for stable conformers and calculate their relative energies to identify the most probable structures at equilibrium.

Furthermore, oximes can exhibit tautomerism, an equilibrium between two or more constitutional isomers. The most relevant for this class of compounds are keto-oxime and oxime-nitrone tautomerism. mdpi.com

Keto-Oxime Tautomerism: This is the fundamental equilibrium involved in the formation of the oxime from a ketone. While the oxime form is generally stable, computational analysis can quantify the energy difference between it and its corresponding keto-nitroso tautomer.

Oxime-Nitrone Tautomerism: Theoretical calculations have been used to investigate the isomerization of oximes to nitrones. mdpi.com Studies on similar compounds suggest this process can occur via a 1,2-hydrogen shift, and the mechanism may be influenced by solvation effects or proceed through a bimolecular pathway involving two oxime molecules. mdpi.com

DFT calculations can model these tautomeric forms, predict their relative stabilities by comparing their total energies, and calculate the energy barriers for their interconversion. Studies on various oximes have shown that the (Z)-oxime isomer is typically the most energetically favorable configuration. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. For 1-(Pyridazin-4-yl)ethanone oxime, this could be applied to model:

Synthesis: The reaction pathway from 4-acetylpyridazine and hydroxylamine (B1172632) to the final oxime product.

Isomerization: The mechanism for (E)/(Z) isomerization around the C=N bond.

Reactions: The mechanisms of subsequent reactions, such as hydrolysis back to the ketone or its use in cycloaddition reactions. nih.govresearchgate.net

A transition state represents the highest energy point along the lowest energy path of a reaction. It is characterized computationally by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

Prediction of Spectroscopic Signatures (beyond identification)

While experimental spectroscopy is essential for structure elucidation, computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of complex spectra and providing insights into electronic structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. biointerfaceresearch.com It can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π*), which can be compared directly with experimental UV-Vis spectra recorded in various solvents.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). These theoretical predictions can help assign signals in experimental NMR spectra and understand how the chemical environment influences a particular nucleus.

The table below illustrates how theoretical data can be correlated with experimental findings.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| UV-Vis λmax (in Methanol) | 265 nm | 270 nm |

| 1H NMR Shift (Oxime -OH) | 11.5 ppm | 11.3 ppm |

| 13C NMR Shift (C=N) | 150.2 ppm | 149.8 ppm |

Modeling of Ligand-Metal Interactions and Complex Stability

The pyridazine and oxime functionalities in 1-(Pyridazin-4-yl)ethanone oxime make it a promising candidate as a ligand for coordinating with metal ions. Computational modeling provides a way to explore these interactions in detail. DFT calculations can be used to investigate:

Coordination Sites: By modeling the complex formed between the oxime and a metal ion, the preferred binding sites can be determined. The nitrogen atoms of the pyridazine ring and the nitrogen and/or oxygen atoms of the oxime group are all potential coordination sites.

Binding Energy: The strength of the ligand-metal bond can be quantified by calculating the binding energy of the complex. This helps in assessing the stability of the complex.

Electronic Structure of the Complex: Methods like DFT and ab initio simulations can reveal how the electronic properties of both the ligand and the metal change upon complexation. mdpi.com NBO analysis can be used to characterize the nature of the coordinate bonds.

These modeling studies are essential for designing new metal complexes with specific properties and for understanding the role of such molecules as, for example, corrosion inhibitors or catalysts. mdpi.com

Advanced Spectroscopic Analysis of 1 Pyridazin 4 Yl Ethanone Oxime and Its Derivatives/complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules in solution and the solid state. For 1-(Pyridazin-4-yl)ethanone (B1316963) oxime, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular framework and dynamics.

2D NMR Techniques for Connectivity and Dynamics

While direct 2D NMR data for 1-(Pyridazin-4-yl)ethanone oxime is not widely published, the expected correlations can be inferred from the analysis of related pyridazine (B1198779) and oxime derivatives. researchgate.netrsc.org Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) would be instrumental in establishing the connectivity of the protons on the pyridazine ring. For instance, the proton at position 5 would show a correlation to the proton at position 6, and the proton at position 3 would show a correlation to the proton at position 2 (if not substituted).

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would link the protons directly to their attached carbon atoms, confirming the assignments made from the ¹H and ¹³C NMR spectra. For example, the methyl protons of the ethanone (B97240) oxime moiety would show a clear correlation to the methyl carbon signal.

More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for mapping out the complete carbon skeleton by identifying long-range (2-3 bond) correlations. Key expected HMBC correlations for 1-(Pyridazin-4-yl)ethanone oxime would include:

The methyl protons to the imine carbon (C=N) and the pyridazine carbon at position 4.

The pyridazine proton at position 3 to the pyridazine carbons at positions 5 and 4.

The pyridazine proton at position 5 to the pyridazine carbons at positions 3 and 4.

These correlations would unambiguously confirm the attachment of the ethanone oxime group to the 4-position of the pyridazine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 1-(Pyridazin-4-yl)ethanone Oxime

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| CH₃ | ~2.2-2.6 | ~12-15 | C=N, C4 |

| C=N | - | ~150-160 | CH₃, C4 |

| N-OH | ~11-12 | - | C=N |

| H3 | ~9.0-9.3 | ~150-155 | C5, C4 |

| C3 | - | ~150-155 | H5 |

| H5 | ~7.8-8.2 | ~125-130 | C3, C4, C6 |

| C5 | - | ~125-130 | H3, H6 |

| H6 | ~9.0-9.3 | ~150-155 | C5, C4 |

| C6 | - | ~150-155 | H5 |

| C4 | - | ~135-140 | H3, H5, CH₃ |

Note: Predicted values are based on data from analogous pyridazine and pyridine (B92270) oxime derivatives. Actual values may vary.

Solid-State NMR for Polymorphism or Complex Structures

Solid-State NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of materials in the solid phase, where X-ray diffraction may be challenging or to complement the crystallographic data. For 1-(Pyridazin-4-yl)ethanone oxime, ssNMR would be particularly useful in studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties.

Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments would provide high-resolution ¹³C spectra in the solid state. The chemical shifts observed in the ssNMR spectrum can differ from those in solution due to packing effects and intermolecular interactions, such as hydrogen bonding. The presence of multiple peaks for a single carbon site in a ¹³C CP/MAS spectrum could indicate the presence of multiple crystallographically inequivalent molecules in the unit cell or the existence of a polymorphic mixture.

Furthermore, ssNMR can be used to study the structure of metal complexes of 1-(Pyridazin-4-yl)ethanone oxime. By comparing the ssNMR spectra of the free ligand and its metal complexes, information about the coordination sites and changes in the electronic structure upon complexation can be obtained.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Systems

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the identification of functional groups.

The IR spectrum of 1-(Pyridazin-4-yl)ethanone oxime is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime group, likely involved in hydrogen bonding. researchgate.net The C=N stretching vibration of the oxime is expected to appear around 1640-1680 cm⁻¹. researchgate.net The stretching vibrations of the pyridazine ring (C=C and C=N) would be observed in the 1600-1400 cm⁻¹ region. nih.gov The N-O stretching vibration of the oxime group typically appears around 930-960 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic C-H stretching vibrations of the pyridazine ring would be prominent in the Raman spectrum, typically above 3000 cm⁻¹. The symmetric stretching vibrations of the ring are also often strong in the Raman spectrum.

In metal complexes of 1-(Pyridazin-4-yl)ethanone oxime, shifts in the vibrational frequencies of the pyridazine ring and the oxime group can indicate coordination to the metal center. For instance, a shift in the C=N stretching vibration of the pyridazine ring would suggest coordination through one or both of the nitrogen atoms. Similarly, a shift in the N-O stretching vibration of the oxime group could indicate coordination through the oxime nitrogen or oxygen. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for 1-(Pyridazin-4-yl)ethanone Oxime

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (oxime) | 3400-3200 | Medium-Broad | Weak |

| C-H stretch (aromatic) | 3100-3000 | Medium-Weak | Strong |

| C-H stretch (methyl) | 2980-2900 | Medium-Weak | Medium |

| C=N stretch (oxime) | 1680-1640 | Medium | Medium |

| C=N, C=C stretch (pyridazine) | 1600-1400 | Strong | Strong |

| N-O stretch (oxime) | 960-930 | Medium | Weak |

Note: Predicted values are based on data from analogous pyridazine and oxime compounds. researchgate.netnih.gov

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of 1-(Pyridazin-4-yl)ethanone oxime would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the pyridazine ring often involves the loss of N₂ or HCN. A characteristic fragmentation of oximes is the McLafferty rearrangement, if an appropriate gamma-hydrogen is available, though this is not the case for the title compound. Alpha-cleavage next to the C=N bond is also a common fragmentation pathway for oximes. liberty.edu

The fragmentation of 1-(Pyridazin-4-yl)ethanone oxime would likely involve initial cleavage of the N-O bond or the C-C bond between the pyridazine ring and the ethanone oxime moiety. The subsequent fragmentation of the pyridazine ring would lead to characteristic ions.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Isotopic analysis can be performed using mass spectrometry, particularly for derivatives containing elements with distinct isotopic patterns. For example, in complexes with metals like copper or zinc, the characteristic isotopic distribution of the metal would be observed in the mass spectrum of the complex. Furthermore, isotopic labeling studies, for instance using ¹⁵N, can be employed to trace the fragmentation pathways of the pyridazine ring.

X-ray Diffraction (Powder and Single Crystal) for Crystalline Forms and Complex Structures

X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline materials.

Single-crystal X-ray diffraction of 1-(Pyridazin-4-yl)ethanone oxime would provide precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. It would also reveal the details of intermolecular interactions, such as hydrogen bonding between the oxime's hydroxyl group and the nitrogen atoms of the pyridazine ring of neighboring molecules, which can lead to the formation of supramolecular structures like one-dimensional chains. The planarity of the pyridazine ring and the geometry of the oxime group (E or Z isomer) would be unambiguously determined.

Powder X-ray diffraction (PXRD) is a valuable tool for the analysis of polycrystalline materials. It can be used to identify the crystalline phase of a sample, to study polymorphism, and to assess the purity of a synthesized compound. The PXRD pattern is a fingerprint of a specific crystalline form, and comparison of the experimental pattern with a pattern simulated from single-crystal X-ray diffraction data can confirm the bulk phase purity.

Table 3: Representative Crystallographic Data for a Related Pyridine Oxime Complex

| Parameter | [ZnCl₂(di(2-pyridyl)furoxan)] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.063(2) |

| b (Å) | 12.112(3) |

| c (Å) | 13.791(3) |

| β (°) | 90.637(1) |

| V (ų) | 1513.1(6) |

| Z | 4 |

Source: Data for a zinc complex of a di(2-pyridyl)furoxan ligand, which is a derivative of a pyridine oxime. mdpi.com

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules.

The UV-Vis absorption spectrum of 1-(Pyridazin-4-yl)ethanone oxime is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. The pyridazine ring itself exhibits characteristic absorptions in the UV region. The presence of the ethanone oxime substituent would be expected to cause a shift in the absorption maxima compared to unsubstituted pyridazine. The solvent can also influence the position of the absorption bands, with polar solvents often causing a shift in the n-π* transitions. For some pyridazine derivatives, intramolecular charge transfer (ICT) bands can be observed, which are sensitive to the solvent polarity. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. Many pyridazine derivatives are known to be fluorescent. nih.govnih.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the environment. The introduction of the ethanone oxime group may enhance or quench the fluorescence of the pyridazine core. The study of the fluorescence of 1-(Pyridazin-4-yl)ethanone oxime and its derivatives, particularly in the presence of metal ions, could reveal potential applications as fluorescent sensors. Upon coordination to a metal ion, changes in the fluorescence intensity or emission wavelength can occur, which can be used for the detection and quantification of the metal ion. mdpi.com

Table 4: Photophysical Data for a Fluorescent Pyridazine Derivative

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| TPP | Dichloromethane (B109758) | 350 | 406 | 4300 |

| TPP + Acid | Dichloromethane | 480 | 630 | 5200 |

Source: Data for 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP), demonstrating the effect of protonation on its photophysical properties. nih.gov

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS for reaction mixture analysis)

The synthesis of 1-(Pyridazin-4-yl)ethanone oxime and its derivatives often involves multi-step reactions where the identification of intermediates, by-products, and the final product within a complex reaction mixture is crucial for optimization and characterization. Advanced hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the real-time or near-real-time analysis of reaction progress, providing both separation of components and their structural identification. mdpi.comjocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. nih.gov For the analysis of a reaction mixture in the synthesis of 1-(Pyridazin-4-yl)ethanone oxime, GC-MS can be employed to monitor the consumption of volatile starting materials and the formation of the product, provided the compounds are thermally stable and sufficiently volatile.

However, a significant consideration for the GC-MS analysis of oximes is their potential for thermal degradation in the heated injector or column of the gas chromatograph. nih.gov This can lead to the formation of artifacts and an inaccurate representation of the reaction mixture's composition. For instance, the thermal decomposition of similar heterocyclic oximes has been observed under GC-MS conditions. Therefore, careful method development, including the use of lower injector temperatures and derivatization to increase thermal stability, may be necessary.

A hypothetical GC-MS analysis of a reaction to synthesize 1-(Pyridazin-4-yl)ethanone oxime could involve the following:

Sample Preparation: An aliquot of the reaction mixture is quenched and extracted with a suitable organic solvent. It may then be derivatized, for example, by silylation of the oxime's hydroxyl group, to enhance volatility and thermal stability.

GC Separation: The sample is injected into the GC, where the components are separated on a capillary column based on their boiling points and interactions with the stationary phase.

MS Detection: As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The resulting data would consist of a chromatogram showing peaks for each separated component and a mass spectrum for each peak, allowing for their identification by comparing the spectra to libraries or through interpretation of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a more versatile technique for monitoring the synthesis of many organic compounds, including pyridazine derivatives, as it is suitable for a wider range of polarities and thermal stabilities. nih.gov It avoids the high temperatures associated with GC, thus minimizing the risk of thermal degradation of sensitive molecules like oximes. nih.gov LC-MS is particularly powerful for monitoring the progress of reactions in real-time. acs.org

A notable application of LC-MS in a related field is the monitoring of the synthesis of imidazo[1,5-b]pyridazines. nih.gov In this study, HPLC-HRMS (High-Resolution Mass Spectrometry) was used to track the formation of the product and identify key intermediates in the reaction cascade. This demonstrates the capability of LC-MS to provide detailed mechanistic insights into the formation of complex heterocyclic systems.

For the synthesis of 1-(Pyridazin-4-yl)ethanone oxime, an LC-MS method would typically involve:

Reaction Monitoring: Small aliquots of the reaction mixture are taken at various time points, diluted, and directly injected into the LC-MS system.

LC Separation: The components are separated on a reversed-phase or mixed-mode chromatography column. nih.gov

MS Detection: The eluent from the LC column is introduced into the mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and typically provides the molecular ion peak [M+H]⁺ or [M-H]⁻.

The data obtained allows for the construction of reaction profiles, plotting the relative abundance of reactants, intermediates, and products over time. This information is invaluable for determining reaction endpoints, optimizing reaction conditions, and identifying the formation of any undesirable by-products.

Illustrative LC-MS Reaction Monitoring Data

The following interactive table represents hypothetical data from an LC-MS analysis monitoring the synthesis of 1-(Pyridazin-4-yl)ethanone oxime from a precursor. The data illustrates how the concentration of reactants decreases over time while the product concentration increases.

| Time (hours) | Reactant A (Precursor) Peak Area | 1-(Pyridazin-4-yl)ethanone oxime Peak Area |

| 0 | 1,500,000 | 0 |

| 1 | 1,125,000 | 375,000 |

| 2 | 750,000 | 750,000 |

| 4 | 375,000 | 1,125,000 |

| 6 | 100,000 | 1,400,000 |

| 8 | < 10,000 | 1,490,000 |

Mass Spectral Data for Reaction Components

This table presents hypothetical mass spectral data that would be obtained from an LC-MS analysis for the key components in the synthesis of 1-(Pyridazin-4-yl)ethanone oxime.

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Reactant A (e.g., 4-acetylpyridazine) | 2.5 | 123.05 | 81.03, 54.02 |

| 1-(Pyridazin-4-yl)ethanone oxime | 4.2 | 138.06 | 121.05, 94.04, 81.03 |

| By-product (e.g., hydrolyzed starting material) | 1.8 | 124.04 | 82.03, 55.02 |

By utilizing these advanced hyphenated techniques, researchers can gain a comprehensive understanding of the reaction dynamics involved in the synthesis of 1-(Pyridazin-4-yl)ethanone oxime and its derivatives, leading to more efficient and controlled synthetic processes.

Potential Applications and Future Research Directions in Chemical Sciences Non Biological, Non Clinical

Catalytic Applications of 1-(Pyridazin-4-yl)ethanone (B1316963) Oxime and its Complexes

Oximes and their metal complexes are recognized for their catalytic prowess in various chemical reactions. mdpi.comresearchgate.net The oxime group (-C=N-OH) is an effective coordinating ligand for a wide range of metal ions, and its reactivity can be finely tuned upon coordination. mdpi.com The presence of the pyridazine (B1198779) ring, with its two nitrogen atoms, provides additional coordination sites, suggesting that 1-(Pyridazin-4-yl)ethanone oxime could serve as a versatile ligand for developing novel catalysts.

Oxime derivatives have proven to be valuable starting materials for synthesizing nitrogen-containing heterocycles through transition metal catalysis. orgsyn.org For instance, research has demonstrated the synthesis of polysubstituted pyridines from α,β-unsaturated oximes and alkynes using rhodium(III) catalysis under mild conditions. nih.gov Another established method involves the copper-catalyzed [3+3] type condensation of oxime acetates with α,β-unsaturated aldehydes. orgsyn.org

Metal complexes involving pyridyl oximes can also mediate or assist in the transformation of the oxime ligand itself into other useful chemical structures. researchgate.net A coordinated oxime group possesses multiple reactive sites (carbon, nitrogen, and oxygen), making it susceptible to various metal-mediated reactions, including nucleophilic and electrophilic attacks and rearrangements. mdpi.com Given these precedents, complexes of 1-(Pyridazin-4-yl)ethanone oxime could potentially catalyze a range of organic transformations, such as the formation of complex heterocyclic systems.

| Catalytic System | Transformation | Reactants | Key Features |

| Rhodium(III) / [RhCptCl2]2 | Pyridine (B92270) Synthesis | α,β-Unsaturated Oximes + Alkynes | Operates under mild conditions (45 °C); offers complementary regioselectivity compared to other catalysts. nih.gov |

| Copper(I) / CuI | Pyridine Synthesis | Oxime Acetates + α,β-Unsaturated Aldehydes | A [3+3] condensation reaction; effectiveness can depend on the amine co-catalyst used. orgsyn.org |

| Metal-Mediated | Ligand Transformation | Coordinated Pyridyl Oximes | The coordinated metal ion activates the oxime group for further reactions and functionalization. mdpi.comresearchgate.net |

The application of 1-(Pyridazin-4-yl)ethanone oxime could span both homogeneous and heterogeneous catalysis. In homogeneous catalysis , the catalyst exists in the same phase as the reactants, often as soluble transition metal complexes. wiley.comyoutube.com Soluble complexes of 1-(Pyridazin-4-yl)ethanone oxime with metals like copper or rhodium could be designed to catalyze specific organic reactions with high selectivity. orgsyn.orgwiley.com

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and recycling—a significant advantage for industrial applications. researchgate.net A promising avenue for 1-(Pyridazin-4-yl)ethanone oxime is its use as a building block for Metal-Organic Frameworks (MOFs). Pyridyl oximes are known to be excellent ligands for constructing MOFs and coordination polymers. researchgate.net These porous materials can act as robust heterogeneous catalysts. researchgate.netmdpi.com For example, MOFs with embedded metal clusters can catalyze oxidation reactions, and shaping these MOFs into aerogels can enhance their catalytic activity and prevent metal leaching. mdpi.comrsc.org The additional nitrogen atom in the pyridazine ring of the target compound could offer unique modulation of the electronic and structural properties of such MOF-based catalysts. researchgate.netresearchgate.net

Material Science and Advanced Functional Materials

The same properties that make 1-(Pyridazin-4-yl)ethanone oxime a promising ligand for catalysis also make it a candidate for the development of advanced materials with tailored functions.

While the catalytic applications of pyridyl oxime complexes have been explored in various contexts, their use in olefin polymerization has been less common until recently. mdpi.com Groundbreaking research has shown that iron complexes featuring unionized pyridine-oxime ligands are highly effective catalysts for the polymerization of isoprene (B109036). mdpi.com

When activated with methylaluminoxane (B55162) (MAO), these iron complexes can achieve high catalytic activities (up to 6.5 × 10⁶ g/mol ·h) and produce polyisoprene with high molecular weights and narrow molecular weight distributions. mdpi.com The resulting polymer possesses a unique microstructure of cis-1,4-alt-3,4 enchainment. mdpi.com The study highlights that the pyridine-oxime ligand acts as a neutral bidentate ligand, coordinating through the pyridine and oxime nitrogen atoms. mdpi.com This suggests that 1-(Pyridazin-4-yl)ethanone oxime, with its similar bidentate coordination potential, could be a valuable precursor for developing new iron-based or other metal-based catalysts for stereospecific isoprene polymerization.

| Catalyst Precursor | Co-catalyst / Activator | Polymerization Activity | Resulting Polymer Properties |

| [Fe(HL)Cl₂] (HL = Pyridine-oxime ligand) | Methylaluminoxane (MAO) | Up to 6.5 × 10⁶ g/mol ·h | High molecular weight (60–653 kg/mol ), Narrow PDI (1.7–3.5), cis-1,4-alt-3,4 microstructure. mdpi.com |

| [Fe(HL)Cl₂] (HL = Pyridine-oxime ligand) | [Ph₃C][B(C₆F₅)₄]/AlR₃ | Extremely high activity (e.g., ~98% yield in 2 min) | High molecular weight (140–420 kg/mol ), cis-1,4-alt-3,4 microstructure. mdpi.com |

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. 2-pyridyl oximes have been identified as a family of ligands with high bridging capability, making them ideal for the synthesis of polynuclear clusters and high-dimensionality coordination polymers. researchgate.net The resulting structures often exhibit fascinating properties and are prime candidates for creating new MOFs. researchgate.net

The pyridazine ring in 1-(Pyridazin-4-yl)ethanone oxime, being a 1,2-diazine, offers two adjacent nitrogen atoms that can participate in complex coordination modes, potentially leading to novel structural topologies not seen with simpler pyridyl oximes. rsc.org The ability to form stable, porous frameworks makes these materials suitable for applications in gas storage, separation, and heterogeneous catalysis. researchgate.net

The incorporation of heteroaromatic systems like pyridazine into metal complexes and polymers can give rise to interesting optical and electronic properties. nih.gov For example, a zinc(II) complex formed with a ligand derived from the reaction of a 2-pyridyl oxime was found to emit blue light upon excitation, a property attributed to an intraligand charge-transfer state. mdpi.comresearchgate.net

Furthermore, complexes made with pyridyl oximes and lanthanide ions have been shown to display photoluminescence. mdpi.com The ability to tune the electronic properties of such materials by modifying the organic ligand is a key area of research. nih.gov By analogy, coordination polymers and MOFs derived from 1-(Pyridazin-4-yl)ethanone oxime could be engineered to have specific luminescent or magnetic properties, with potential applications in sensors, displays, and molecular electronics.

Molecular Magnetism

The field of molecular magnetism focuses on designing and synthesizing molecules that exhibit magnetic properties, such as acting as single-molecule magnets (SMMs). The structure of 1-(Pyridazin-4-yl)ethanone oxime, containing both a pyridazine and an oxime moiety, presents a compelling scaffold for the construction of novel magnetic materials.

Oxime groups are well-regarded in coordination chemistry for their ability to form stable complexes with a variety of metal ions. researchgate.net The deprotonated oximato group (-C=N-O⁻) can act as a bridge between metal centers, mediating magnetic exchange interactions. The nature of this interaction—whether it is ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel)—is influenced by the geometry of the resulting complex. Pyridyl oximes, for instance, have been successfully used to create polynuclear metal clusters with interesting magnetic characteristics. researchgate.net

The pyridazine ring in 1-(Pyridazin-4-yl)ethanone oxime introduces another layer of complexity and opportunity. Unlike the more commonly studied pyridine-based ligands, pyridazine has two adjacent nitrogen atoms. researchgate.net This arrangement can lead to different coordination modes, potentially forming unique bridged structures that influence the magnetic coupling between metal ions. The combination of the oxime and the adjacent pyridazine nitrogens could create a multidentate ligand capable of forming stable, high-nuclearity clusters, which are often precursors to materials with SMM properties. nih.govnih.gov

While specific studies on the magnetic properties of metal complexes derived from 1-(Pyridazin-4-yl)ethanone oxime are not yet prevalent in the literature, the foundational knowledge of its constituent functional groups strongly suggests a fertile ground for research. The synthesis and magnetic characterization of its complexes with transition metals (like manganese, iron, cobalt, and copper) or lanthanides (like dysprosium and terbium) could reveal novel magnetic phenomena. researchgate.netmdpi.com

Analytical Chemistry Applications (as a reagent for specific detection/separation)

The inherent ability of 1-(Pyridazin-4-yl)ethanone oxime to bind with metal ions also positions it as a promising candidate for applications in analytical chemistry, particularly as a specialized reagent.

The development of chemosensors for the selective detection of specific metal ions is a significant area of analytical research. Such sensors often rely on organic molecules that exhibit a change in a measurable property, such as color or fluorescence, upon binding to a metal ion.

The nitrogen atoms of the pyridazine ring and the nitrogen and oxygen atoms of the oxime group in 1-(Pyridazin-4-yl)ethanone oxime provide multiple potential coordination sites for metal ions. This multidentate character is crucial for forming stable chelate complexes. The electronic properties of the pyridazine ring, being a π-deficient heterocycle, can be perturbed upon coordination, potentially leading to a distinct colorimetric or fluorometric response. nih.gov

Although direct experimental data on this compound's efficacy as a chemosensor is limited, related oxime- and pyridine-based ligands have demonstrated success in this area. researchgate.net For instance, certain oximes are known to be effective in the quantitative determination of metal ions. mdpi.com The unique electronic and structural properties conferred by the pyridazine ring could lead to high selectivity for certain metal ions, a critical feature for an effective analytical reagent.

The selective extraction and separation of metal ions from aqueous solutions are vital for hydrometallurgy, waste treatment, and purification processes. Liquid-liquid extraction and solid-phase extraction are common methods that employ organic ligands to selectively bind and transport metal ions.

Pyridine oximes have been investigated as efficient extractants for the recovery of metals from aqueous solutions. researchgate.net The effectiveness of an extractant depends on its ability to form a stable, neutral complex with the target metal ion, which is then soluble in an organic phase. The structure of 1-(Pyridazin-4-yl)ethanone oxime is well-suited for this role. It can be deprotonated to form a neutral complex with a metal cation, facilitating its extraction into an organic solvent. The presence of the pyridazine ring could enhance selectivity toward specific metal ions compared to simpler oxime or pyridine-based extractants. nih.gov

Furthermore, this ligand could be functionalized onto solid supports, such as polymers or silica, to create solid-phase extraction materials for the preconcentration or separation of trace metal ions from complex matrices. mdpi.com

Future Research Avenues and Interdisciplinary Connections within Pure and Applied Chemistry

The potential of 1-(Pyridazin-4-yl)ethanone oxime in chemical sciences is substantial, with numerous avenues for future investigation.

Coordination Chemistry and Molecular Magnetism: A systematic investigation into the coordination chemistry of 1-(Pyridazin-4-yl)ethanone oxime with a wide range of d-block and f-block metal ions is a primary research direction. This would involve synthesizing and structurally characterizing the resulting complexes to understand the ligand's coordination modes. Subsequent magnetic susceptibility measurements would be crucial to determine the nature and strength of the magnetic interactions and to assess their potential as SMMs or other magnetic materials.

Advanced Analytical Reagents: Future work should focus on experimentally evaluating the compound's potential as a chemosensor. This would involve studying its interaction with various metal ions using spectroscopic techniques like UV-Vis and fluorescence spectroscopy to identify any selective sensing capabilities. Modifying the molecular structure could further tune its selectivity and sensitivity for specific target ions.

Hydrometallurgical Applications: Research into its application as an extractant in solvent extraction systems for valuable or toxic metals is warranted. Studies should focus on determining its extraction efficiency, selectivity, and stability under various conditions (e.g., pH).

Materials Science: The ligand could serve as a building block for creating metal-organic frameworks (MOFs). The bifunctional nature of the pyridazine and oxime groups could lead to MOFs with novel topologies and properties, potentially applicable in gas storage, catalysis, or as sensors.

Q & A

What are the optimized synthetic routes for 1-(Pyridazin-4-yl)ethanone oxime, and how do reaction parameters influence yield and purity?

Basic Research Question

The synthesis typically involves condensing 4-acetylpyridazine with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux (60–80°C) for 4–6 hours. Sodium carbonate is often used as a base to neutralize HCl, driving the reaction forward. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of ketone to hydroxylamine), temperature (avoiding decomposition above 80°C), and purification via recrystallization from ethanol . Impurities such as unreacted starting materials or byproducts (e.g., over-oxidized nitriles) can be minimized using gradient HPLC or column chromatography.

How do NMR and X-ray crystallography resolve structural ambiguities in 1-(Pyridazin-4-yl)ethanone oxime?

Basic Research Question

1H NMR reveals distinct chemical shifts: the oxime proton (N–OH) appears as a broad singlet near δ 10–11 ppm, while pyridazine ring protons resonate as doublets (δ 8.5–9.5 ppm) due to spin-spin coupling. 13C NMR confirms the ketone-to-oxime conversion via the disappearance of the carbonyl carbon (δ ~200 ppm) and emergence of a C=N signal (δ ~150 ppm). X-ray crystallography (using SHELX ) provides bond-length validation (e.g., C=N at ~1.28 Å) and confirms the E-configuration of the oxime moiety. Discrepancies in tautomeric forms (oxime vs. nitroso) are resolved via hydrogen-bonding patterns in the crystal lattice .

What intermediates form during the reduction or oxidation of 1-(Pyridazin-4-yl)ethanone oxime, and how are they characterized?

Advanced Research Question

Reduction with LiAlH4 produces 1-(Pyridazin-4-yl)ethylamine, identifiable via FT-IR (loss of N–O stretch at ~930 cm⁻¹) and MS ([M+H]+ at m/z 138). Oxidation with MnO2 yields the nitrile oxide intermediate, detected transiently via UV-Vis (λmax ~270 nm) and trapped with cycloaddition partners. Mechanistic studies (e.g., DFT calculations ) reveal that steric hindrance from the pyridazine ring slows oxidation kinetics compared to phenyl analogs .

How does the pyridazine ring influence the stability of metal complexes derived from 1-(Pyridazin-4-yl)ethanone oxime?

Advanced Research Question

The pyridazine N-atoms act as Lewis bases, forming stable complexes with transition metals (e.g., Cu(II), Ni(II)). Stability constants (log K) determined via potentiometric titration show higher values for Cu(II) (log K ~8.2) than Zn(II) (log K ~5.7). TGA reveals decomposition temperatures >250°C, indicating thermal robustness. However, aqueous stability varies: Cu(II) complexes precipitate at pH >6 due to hydroxide formation, while Ni(II) complexes remain soluble up to pH 8 .

What methodologies are used to evaluate the antimicrobial activity of 1-(Pyridazin-4-yl)ethanone oxime derivatives?

Basic Research Question

Derivatives are screened against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC values). For example, O-alkyl oxime ethers show enhanced activity (MIC ~16 µg/mL) compared to the parent oxime (MIC >64 µg/mL). Molecular docking (using AutoDock Vina) identifies potential binding to bacterial DNA gyrase (ΔG ~-9.2 kcal/mol). Synergistic studies with ciprofloxacin reveal fractional inhibitory concentration (FIC) indices <0.5, indicating additive effects .

How can researchers address contradictions in reported spectroscopic data for 1-(Pyridazin-4-yl)ethanone oxime?

Advanced Research Question